molecular formula C9H19NO4S B2781704 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol CAS No. 1695648-32-8

2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol

Cat. No.: B2781704
CAS No.: 1695648-32-8
M. Wt: 237.31
InChI Key: PCKQDPGCYJKTFU-UHFFFAOYSA-N
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Description

2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol is a chemical compound with the molecular formula C9H19NO4S and a molecular weight of 237.31. This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol involves several steps. One method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its potential therapeutic effects, although specific studies are still ongoing. Industrially, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction disrupts the normal enzymatic activity, leading to a decrease in melanin production.

Comparison with Similar Compounds

2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol can be compared to other similar compounds such as 2-hydroxy-4-methoxybenzaldehyde and N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,4,5-trimethylfuran-3-carboxamide These compounds share some structural similarities but differ in their functional groups and overall chemical properties

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKQDPGCYJKTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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